molecular formula C12H6Cl4 B1593882 3,3',4,5'-Tetrachlorobiphenyl CAS No. 41464-48-6

3,3',4,5'-Tetrachlorobiphenyl

Cat. No.: B1593882
CAS No.: 41464-48-6
M. Wt: 292 g/mol
InChI Key: QLCTXEMDCZGPCG-UHFFFAOYSA-N
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Description

3,3’,4,5’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls family, which are organic compounds consisting of two linked benzene rings with chlorine atoms attached. These compounds are known for their environmental persistence and potential toxicity. Polychlorinated biphenyls were widely used in industrial applications, including as coolants and insulating fluids in transformers and capacitors, until their production was banned in many countries due to their adverse environmental and health effects .

Mechanism of Action

Target of Action

The primary target of 3,3’,4,5’-Tetrachlorobiphenyl (also known as PCB 79) is Estrogen sulfotransferase . This enzyme plays a crucial role in the regulation of estrogen .

Mode of Action

The compound interacts with its target through a process known as organohalide respiration . This process involves the reduction of halogenated organic compounds by bacteria . In the case of PCB 79, the compound is dechlorinated and hydroxylated .

Biochemical Pathways

It is known that the compound undergoesmetabolic transformations in organisms . These transformations include the rearrangement of chlorine atoms and the hydroxylation of the compound .

Pharmacokinetics

The pharmacokinetics of PCB 79 involve its distribution, metabolism, and excretion by the organism . The rate of metabolism and excretion of PCB 79 is slower than would be predicted according to its degree of chlorination . The relative rates of metabolism for PCB 79 and other polychlorinated biphenyls can be ordered according to the number of adjacent unsubstituted carbon-atom pairs they contain .

Result of Action

The result of PCB 79’s action is the formation of hydroxylated metabolites . These metabolites include 4-hydroxy-3,3’,4’,5-tetrachlorobiphenyl (4-OH-CB79), 5-hydroxy-3,3’,4,4’-tetrachlorobiphenyl (5-OH-CB77), and others . The formation of these metabolites suggests that the compound has undergone significant metabolic transformations .

Action Environment

The action of PCB 79 is influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other organisms, such as plants . In one study, poplar plants were found to be able to hydroxylate PCB 79, suggesting that the compound’s action can be influenced by the presence of specific types of organisms . Additionally, the compound’s action can be influenced by its concentration in the environment .

Biochemical Analysis

Biochemical Properties

3,3’,4,5’-Tetrachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. One of the primary enzymes involved in the metabolism of 3,3’,4,5’-Tetrachlorobiphenyl is cytochrome P450, which catalyzes the oxidation of the compound to form hydroxylated metabolites and epoxides . These metabolites can further conjugate with glucuronide or glutathione, leading to the formation of methylsulfonyl metabolites catalyzed by glutathione S-transferase . The interaction of 3,3’,4,5’-Tetrachlorobiphenyl with these enzymes highlights its potential to disrupt normal biochemical processes and contribute to toxicity.

Cellular Effects

3,3’,4,5’-Tetrachlorobiphenyl exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,3’,4,5’-Tetrachlorobiphenyl can activate the aryl hydrocarbon receptor, leading to changes in the expression of genes involved in xenobiotic metabolism . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions . The impact of 3,3’,4,5’-Tetrachlorobiphenyl on cellular processes underscores its potential to cause adverse health effects.

Molecular Mechanism

The molecular mechanism of action of 3,3’,4,5’-Tetrachlorobiphenyl involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the aryl hydrocarbon receptor, leading to the activation of this receptor and subsequent changes in gene expression . Additionally, 3,3’,4,5’-Tetrachlorobiphenyl can inhibit the activity of certain enzymes, such as cytochrome P450, by forming stable complexes with the enzyme . These interactions at the molecular level contribute to the overall toxic effects of 3,3’,4,5’-Tetrachlorobiphenyl.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,5’-Tetrachlorobiphenyl can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 3,3’,4,5’-Tetrachlorobiphenyl can be metabolized by plants, leading to the formation of hydroxylated metabolites within 24 hours of exposure . The stability of 3,3’,4,5’-Tetrachlorobiphenyl in the environment and its potential for bioaccumulation highlight the importance of understanding its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 3,3’,4,5’-Tetrachlorobiphenyl can vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and changes in gene expression, while at high doses, it can cause significant toxicity and adverse effects . Studies have shown that high doses of 3,3’,4,5’-Tetrachlorobiphenyl can lead to liver damage, immunotoxicity, and reproductive toxicity in animal models . Understanding the dosage effects of 3,3’,4,5’-Tetrachlorobiphenyl is crucial for assessing its potential risks to human health.

Metabolic Pathways

3,3’,4,5’-Tetrachlorobiphenyl is involved in various metabolic pathways, including oxidation by cytochrome P450 enzymes and conjugation with glucuronide or glutathione . These metabolic pathways lead to the formation of hydroxylated metabolites, epoxides, and methylsulfonyl metabolites . The interaction of 3,3’,4,5’-Tetrachlorobiphenyl with these enzymes and cofactors highlights its potential to disrupt normal metabolic processes and contribute to toxicity.

Transport and Distribution

The transport and distribution of 3,3’,4,5’-Tetrachlorobiphenyl within cells and tissues are influenced by its lipophilicity and interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, leading to potential bioaccumulation and toxicity . Additionally, 3,3’,4,5’-Tetrachlorobiphenyl can interact with transporters, such as the multidrug resistance protein, which can influence its distribution within cells . Understanding the transport and distribution of 3,3’,4,5’-Tetrachlorobiphenyl is essential for assessing its potential risks to human health.

Subcellular Localization

The subcellular localization of 3,3’,4,5’-Tetrachlorobiphenyl can influence its activity and function. The compound can localize to various cellular compartments, including the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes . Additionally, 3,3’,4,5’-Tetrachlorobiphenyl can accumulate in lipid droplets, leading to potential bioaccumulation and toxicity . Understanding the subcellular localization of 3,3’,4,5’-Tetrachlorobiphenyl is crucial for assessing its potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,5’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl. One common method is the reaction of biphenyl with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 3,3’,4,5’-Tetrachlorobiphenyl, historically involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine gas introduced .

Chemical Reactions Analysis

Types of Reactions: 3,3’,4,5’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3’,4,5’-Tetrachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. Its applications in scientific research include:

Comparison with Similar Compounds

  • 3,3’,4,4’-Tetrachlorobiphenyl
  • 3,3’,5,5’-Tetrachlorobiphenyl
  • 2,3’,4,4’-Tetrachlorobiphenyl

Comparison: 3,3’,4,5’-Tetrachlorobiphenyl is unique in its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other tetrachlorobiphenyls, it may exhibit different environmental persistence and toxicological profiles due to variations in molecular structure .

Properties

IUPAC Name

1,2-dichloro-4-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCTXEMDCZGPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074155
Record name 3,3',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41464-48-6
Record name PCB 79
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41464-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M91OP0SDFT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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